Sulfo-Cyanine7 maleimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfo-Cyanine7 maleimide is a reactive dye with a maleimide group . It is used for the labeling of thiol groups of proteins and other biomolecules . It is an analog of Cy7® maleimide . Sulfo-Cyanine7 is a hydrophilic near-infrared fluorophore . It contains a rigidizing ring in its heptamethine chain that improves its photophysical properties . It is a great dye for various applications, including NIR imaging .

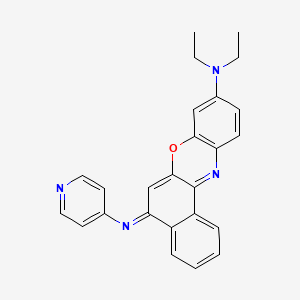

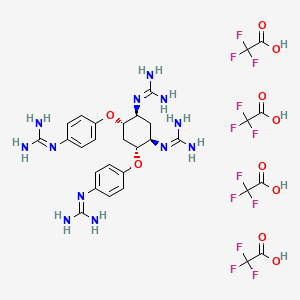

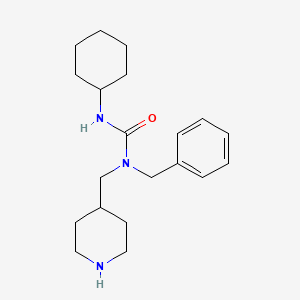

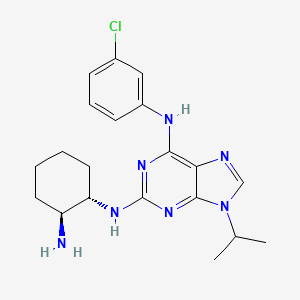

Molecular Structure Analysis

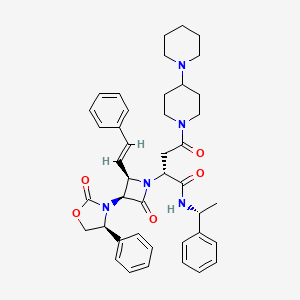

The molecular formula of Sulfo-Cyanine7 maleimide is C43H49KN4O9S2 . It has a molecular weight of 869.10 . The IUPAC name is 1-[2-(6-{2-[(E)-2-[(E)-3-{(E)-2-[1-Methyl-3,3-dimethyl-5-(oxysulfonyl)-2-indolinylidene]ethylidene}-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-(oxysulfonyl)-3H-indol-1-yl}hexanoylamino)ethyl]-1H-pyrrole-2,5-dione .Physical And Chemical Properties Analysis

Sulfo-Cyanine7 maleimide appears as a dark green powder . It is soluble in water, DMF, and DMSO, but has low solubility in non-polar organic solvents . Its excitation maximum is at 750 nm, and its emission maximum is at 773 nm .Applications De Recherche Scientifique

1. Protein Labeling and Imaging

Sulfo-Cyanine7 maleimide, as part of the sulfo-SMCC (4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid 3-sulfo-N-hydroxy-succinimide ester sodium salt) reagent, plays a crucial role in protein labeling for positron emission tomography (PET). This method involves labeling proteins previously derivatized with sulfo-SMCC, preserving the biological activity of the proteins (Wängler et al., 2012).

2. Stability Enhancement in Therapeutic Protein Modifications

In the context of enhancing the efficacy of protein therapeutics, such as monoclonal antibodies or PEGylated proteins, maleimide-based reagents like Sulfo-Cyanine7 maleimide are utilized. These reagents offer efficient and stable thiol-specific conjugation, crucial in developing more stable therapeutic proteins (Badescu et al., 2014).

3. Fluorescent Labeling for Sulfhydryl Groups

Sulfo-Cyanine7 maleimide can be used to create fluorescent adducts with organic compounds and proteins containing sulfhydryl groups. This application is significant for fluorescence polarization studies of high molecular weight proteins (Weltman et al., 1973).

4. Enhancing Photon Budget in Thiol-Conjugated Cyanine Dyes

The combination of maleimide-cysteine chemistry and Sulfo-Cyanine7 maleimide enhances the photon budget of fluorophores. This improvement is vital in single-molecule FRET measurements and STED nanoscopy, offering better visualization of biomolecular dynamics (Zhang et al., 2023).

5. S-Sulfination Profiling in Proteins

Sulfo-Cyanine7 maleimide, in combination with other reagents, enables the profiling of S-sulfinated proteins. This application is essential for understanding the physiological role of cysteine S-sulfination in disease processes (Kuo et al., 2017).

6. Antimicrobial Coatings for Medical Devices

Sulfo-Cyanine7 maleimide is used in creating antimicrobial coatings on titanium surfaces. This method significantly reduces bacterial adhesion and biofilm formation, which is crucial in preventing implant-associated infections (Chen et al., 2016).

7. Radioisotope Labeling for Cancer Therapy

The compound finds application in cancer therapy, where it helps in conjugating radioisotopes to antibodies for targeted delivery. This method enhances the efficacy and specificity of cancer treatments (Lewis & Shively, 1998).

Orientations Futures

Sulfo-Cyanine7 maleimide is commonly used as a fluorescent dye and can be used to label nucleic acids, proteins, antibodies, peptides, etc . It is one of the most common imaging agents for small animals . Given its unique properties and wide range of applications, it is likely to continue to be a valuable tool in biological research and imaging.

Propriétés

Numéro CAS |

2183440-60-8 |

|---|---|

Nom du produit |

Sulfo-Cyanine7 maleimide |

Formule moléculaire |

C43H49KN4O9S2 |

Poids moléculaire |

869.1 |

Nom IUPAC |

1-[2-(6-{2-[(E)-2-[(E)-3-{(E)-2-[1-Methyl-3,3-dimethyl-5-(oxysulfonyl)-2-indolinylidene]ethylidene}-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-(oxysulfonyl)-3H-indol-1-yl}hexanoylamino)ethyl]-1H-pyrrole-2,5-dione, potassium salt |

InChI |

InChI=1S/C43H50N4O9S2.K/c1-42(2)33-27-31(57(51,52)53)15-17-35(33)45(5)37(42)19-13-29-10-9-11-30(26-29)14-20-38-43(3,4)34-28-32(58(54,55)56)16-18-36(34)46(38)24-8-6-7-12-39(48)44-23-25-47-40(49)21-22-41(47)50;/h13-22,26-28H,6-12,23-25H2,1-5H3,(H2-,44,48,51,52,53,54,55,56);/q;+1/p-1 |

Clé InChI |

DCHMQIBWFDNWAF-UHFFFAOYSA-M |

SMILES |

CN1C2=CC=C(S(=O)(O[K])=O)C=C2C(C)(C)/C1=C\C=C(CCC3)\C=C3/C=C/C4=[N+](CCCCCC(NCCN5C(C=CC5=O)=O)=O)C6=CC=C(S(=O)([O-])=O)C=C6C4(C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Sulfo-Cyanine7 maleimide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)

![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)

![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)